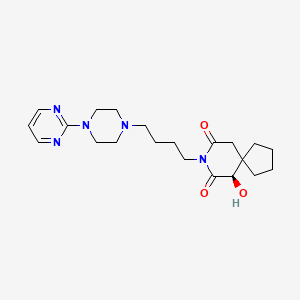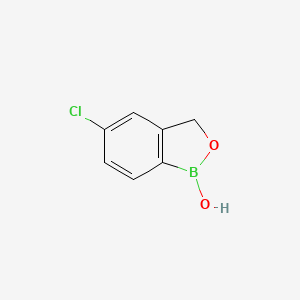
AN2718
概述
描述
AN-2718 是一种通过氧化硼 tRNA 捕获 (OBORT) 机制阻断蛋白质合成的抗真菌化合物 。 其化学结构由 CAS 号 174672-06-1 表示。 作为一种广谱抗真菌剂,AN-2718 在科学研究和潜在治疗应用中引起了人们的兴趣。
科学研究应用
AN-2718 在以下方面有应用:
抗真菌研究: 其 OBORT 机制使其成为一种很有前途的抗真菌候选药物。
医学: 研究其作为抗真菌感染治疗剂的潜力。
化学生物学: 研究其对细胞过程的影响。
作用机制
AN-2718 的机制涉及将 tRNA-LEU 捕获在亮氨酰-tRNA 合成酶 (LeuRS) 的编辑活性位点。 这阻止了亮氨酰-tRNA-LEU 的合成,最终抑制了真菌中的蛋白质合成 .
生化分析
Biochemical Properties
AN2718 inhibits leucyl-tRNA synthetase (LeuRS) from molds and yeasts, blocking protein synthesis . The IC50 values are 2 µM for A. fumigatus and 4.2 µM for C. albicans LeuRS .
Cellular Effects
The compound exerts its effects by inhibiting the growth of fungi, which is achieved by blocking protein synthesis . This impacts cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 5-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol involves the inhibition of LeuRS, an enzyme crucial for protein synthesis in fungi . By binding to this enzyme, the compound prevents the incorporation of leucine into growing polypeptide chains, thereby halting protein synthesis and fungal growth .
准备方法
合成路线:: 虽然 AN-2718 的具体合成路线尚未得到广泛记录,但它是使用已建立的有机化学原理合成的。 研究人员通常通过目标反应设计合成途径来获得 AN-2718。
反应条件:: AN-2718 合成的确切反应条件仍属于专有信息。该化合物的化学结构表明涉及含硼试剂和 tRNA 相关的中间体。
工业生产:: AN-2718 的工业生产方法尚未公开。 开发该化合物的公司或研究机构可能采用专门的工艺来实现大规模生产。
化学反应分析
反应类型:: AN-2718 参与各种化学反应,包括:
氧化: AN-2718 可能发生氧化反应。
还原: 还原过程可能会改变其结构。
取代: 可能引入或替换取代基。
常用试剂和条件:: 具体试剂和条件属于专有信息。含硼化合物和 tRNA 相关的中间体可能发挥关键作用。
主要产物:: AN-2718 的主要产物取决于所涉及的具体反应。这些可能包括修饰的 AN-2718 衍生物或中间体。
相似化合物的比较
AN-2718 的独特性在于其 OBORT 机制。 类似的化合物包括其他氧化硼和抗真菌剂,但 AN-2718 的特定作用方式使其与众不同。
属性
IUPAC Name |
5-chloro-1-hydroxy-3H-2,1-benzoxaborole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BClO2/c9-6-1-2-7-5(3-6)4-11-8(7)10/h1-3,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMAFTPZYFJFEHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(CO1)C=C(C=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60169889 | |
| Record name | AN-2718 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60169889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174672-06-1 | |
| Record name | AN-2718 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174672061 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AN-2718 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12810 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | AN-2718 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60169889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-1,3-dihydro-2,1-benzoxaborol-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AN-2718 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/810U6C2DGG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of AN2718 against fungi?
A1: this compound targets fungal leucyl-tRNA synthetase (LeuRS), an enzyme essential for protein synthesis. [] By inhibiting LeuRS, this compound disrupts protein synthesis, ultimately leading to fungal cell death. []
Q2: How does this compound's mechanism of action differ from existing antifungal agents?
A2: Unlike azoles, which target ergosterol synthesis, or polyenes, which bind to ergosterol in the fungal cell membrane, this compound inhibits protein synthesis by targeting LeuRS. [] This unique mechanism of action makes it a promising candidate for treating infections caused by fungi resistant to conventional antifungals.
Q3: What types of fungal infections has this compound demonstrated efficacy against in clinical trials?
A3: Clinical trials have primarily focused on the efficacy of this compound in treating onychomycosis, a fungal infection of the nail. [] Results from Phase III clinical trials show promising cure rates and a favorable safety profile compared to existing treatments. []
Q4: Has this compound shown efficacy against drug-resistant fungal strains?
A4: While research is ongoing, the novel mechanism of action of this compound suggests potential for treating infections caused by fungal strains resistant to conventional antifungals. [] Further studies are needed to fully assess its activity against specific drug-resistant strains.
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C7H6BClO3, and its molecular weight is 184.39 g/mol. []
Q6: How does the structure of this compound contribute to its antifungal activity?
A6: The benzoxaborole moiety of this compound is crucial for its activity, allowing it to form a stable boron-oxygen bond with the target enzyme, LeuRS. [] The chlorine substituent at the 5-position of the benzoxaborole ring also influences its potency and selectivity. []
Q7: Have any structure-activity relationship (SAR) studies been conducted on this compound?
A7: Yes, SAR studies have investigated the impact of modifying the benzoxaborole scaffold on antifungal activity. [] These studies have identified key structural features important for target binding, potency, and selectivity.
Q8: What are the stability characteristics of this compound under various conditions?
A8: Information regarding the specific stability characteristics of this compound under various conditions is limited in the provided research papers. Further investigation into this aspect would be beneficial.
Q9: What formulation strategies have been explored to improve the stability, solubility, or bioavailability of this compound?
A9: The research papers provided do not delve into the specific formulation strategies employed for this compound. Further research is needed to understand how its physicochemical properties influence formulation development.
Q10: What in vitro models have been used to study the activity of this compound?
A10: In vitro studies have utilized various fungal strains to assess the antifungal activity of this compound. These studies help determine minimum inhibitory concentrations (MICs) and provide insights into its mechanism of action. []
Q11: What animal models have been employed to evaluate the efficacy and safety of this compound?
A11: While the provided research papers do not specify the animal models used, preclinical studies typically employ animal models of fungal infection to assess efficacy and safety before proceeding to human trials.
Q12: What are the key findings from clinical trials investigating this compound for onychomycosis treatment?
A12: Phase III clinical trials have shown that topical this compound is effective in treating onychomycosis, with higher cure rates and a more favorable safety profile compared to existing topical therapies. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(4-butoxy-2H-pyrazolo[3,4-b]pyridin-5-yl)-(2,6-difluoro-4-methylphenyl)methanone](/img/structure/B1667192.png)
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-12-acetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-4,4-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]oxy-4-methoxycarbonyloxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B1667194.png)

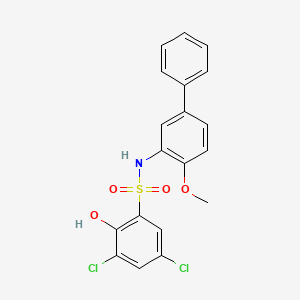
![2-((2'-(5-Ethyl-3,4-diphenyl-1H-pyrazol-1-yl)-[1,1'-biphenyl]-3-yl)oxy)acetic acid](/img/structure/B1667199.png)
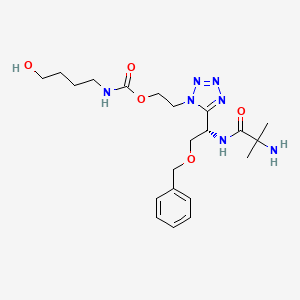
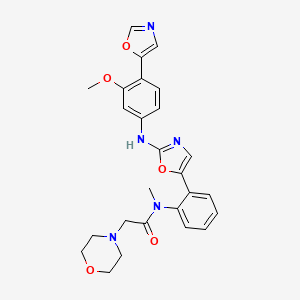

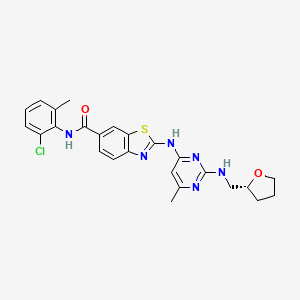

![1-[(2R)-4-benzoyl-2-methylpiperazin-1-yl]-2-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)ethane-1,2-dione](/img/structure/B1667208.png)
![1-cyclopropyl-3-((1-(3-hydroxypropyl)-1H-benzo[d]imidazol-2-yl)methyl)-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B1667211.png)
